molecular formula C12H21ClN4O B7045909 N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine

Cat. No.: B7045909
M. Wt: 272.77 g/mol
InChI Key: URIJNZUZNZXYFW-UHFFFAOYSA-N
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Description

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring substituted with a chlorine atom and an ethyl group, as well as a morpholine ring substituted with a methyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN4O/c1-3-17-9-15-12(13)11(17)7-14-6-10-8-16(2)4-5-18-10/h9-10,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIJNZUZNZXYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1CNCC2CN(CCO2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the chlorine and ethyl substituents. The morpholine ring is then synthesized separately and subsequently coupled with the imidazole derivative through a series of nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts and reagents are carefully selected to facilitate the desired transformations while maintaining environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under conditions such as reflux in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.

Scientific Research Applications

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring may enhance solubility and bioavailability. These interactions can modulate biological pathways and lead to specific physiological responses.

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